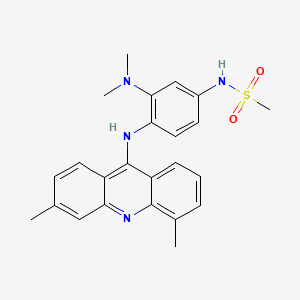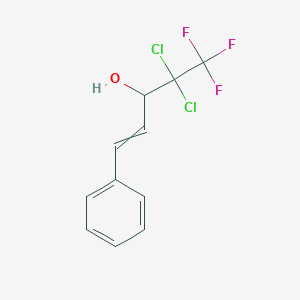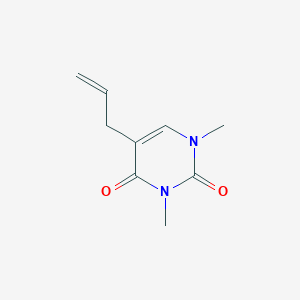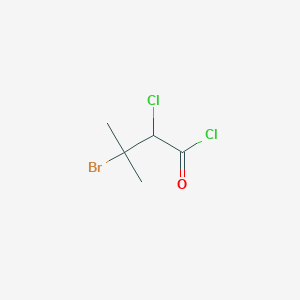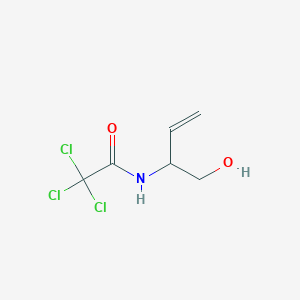
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.493 g/mol . This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide typically involves the reaction of trichloroacetyl chloride with 1-hydroxybut-3-en-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) and thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
2,2,2-trichloroacetamide: Shares the trichloroacetamide structure but lacks the hydroxybutenyl group.
N-(1-hydroxybut-3-en-2-yl)acetamide: Similar structure but without the trichloro substitution.
Uniqueness
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is unique due to its combination of trichloro and hydroxybutenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
97186-55-5 |
|---|---|
分子式 |
C6H8Cl3NO2 |
分子量 |
232.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-2-4(3-11)10-5(12)6(7,8)9/h2,4,11H,1,3H2,(H,10,12) |
InChIキー |
JYCRBAZIYXASKO-UHFFFAOYSA-N |
正規SMILES |
C=CC(CO)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


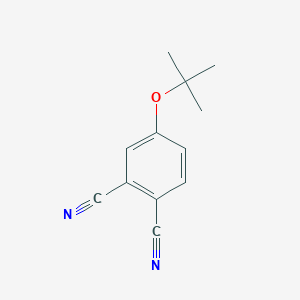
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
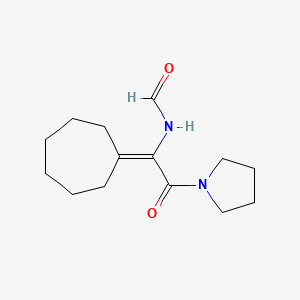
![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)

